(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol (6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15959317
InChI: InChI=1S/C13H20N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,16H,2-5,8-10H2,1H3
SMILES:
Molecular Formula: C13H20N2O
Molecular Weight: 220.31 g/mol

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol

CAS No.:

Cat. No.: VC15959317

Molecular Formula: C13H20N2O

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

(6-(Azepan-1-yl)-2-methylpyridin-3-yl)methanol -

Specification

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
IUPAC Name [6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol
Standard InChI InChI=1S/C13H20N2O/c1-11-12(10-16)6-7-13(14-11)15-8-4-2-3-5-9-15/h6-7,16H,2-5,8-10H2,1H3
Standard InChI Key IUCBRBQJTQJAKI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N2CCCCCC2)CO

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted at three distinct positions:

  • 2-position: Methyl group (-CH₃)

  • 3-position: Hydroxymethyl group (-CH₂OH)

  • 6-position: Azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) .

This arrangement creates a stereoelectronically complex system where the azepane's conformational flexibility interacts with the planar pyridine ring. The molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name[6-(azepan-1-yl)-2-methylpyridin-3-yl]methanol
SMILESCC1=C(C=CC(=N1)N2CCCCCC2)CO
InChIKeyIUCBRBQJTQJAKI-UHFFFAOYSA-N
Topological Polar Surface Area41.5 Ų

Spectroscopic Features

While experimental spectral data for this specific compound remains limited in publicly available literature, analogous pyridine-azepane hybrids exhibit characteristic signals:

  • ¹H NMR: Methyl groups typically resonate at δ 2.1–2.5 ppm, while azepane protons appear as multiplet signals between δ 1.5–3.0 ppm due to ring puckering .

  • IR Spectroscopy: The hydroxymethyl group shows O-H stretching vibrations near 3300 cm⁻¹ and C-O stretches around 1050–1100 cm⁻¹ .

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The molecule can be dissected into three synthons:

  • Pyridine core: 2-methylpyridin-3-ylmethanol

  • Azepane ring: Commercially available azepane or derivatives

  • Coupling strategy: Likely via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Reported Synthetic Routes

Although no explicit synthesis for this compound is documented in the reviewed sources, analogous methods from patent literature suggest a multi-step approach:

Step 1: Preparation of 3-(hydroxymethyl)-2-methylpyridine

  • Derived from isonicotinic acid hydrazide through orthoester-mediated cyclization .

StepReagents/CatalystsTemperatureTimeYield
1Triethyl orthoacetate, DMF110°C24 h81%
2Pd(OAc)₂, Xantphos80°C12 h65%

Physicochemical Properties and Stability

Solubility Profile

  • Water: Limited solubility (<1 mg/mL at 25°C) due to hydrophobic azepane moiety .

  • Organic solvents: Soluble in DMSO (≥50 mg/mL), ethanol, and dichloromethane.

ParameterPredictionMethod
LogP2.1XLogP3
CYP2D6 inhibitionLow riskADMETlab 2.0
HERG inhibitionIC₅₀ > 10 μMQikProp

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate: Used in synthesizing Janus kinase (JAK) inhibitors under investigation for autoimmune diseases .

  • Pro-drug development: Hydroxymethyl group serves as a metabolically labile site for ester prodrugs .

Material Science

  • Ligand design: Chelates transition metals through pyridine N and hydroxyl O atoms .

  • Polymer modification: Incorporation into conductive polymers for organic electronics .

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